17a-Hydroxy-11-oxoandrosta-1,4-dien-3-one-17-carboxylic acid
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Overview
Description
17a-Hydroxy-11-oxoandrosta-1,4-dien-3-one-17-carboxylic acid: is a synthetic steroidal compound. It is structurally related to androgens and corticosteroids, and is often used as an impurity reference standard in pharmaceutical research . The compound has a molecular formula of C20H24O5 and a molecular weight of 344.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17a-Hydroxy-11-oxoandrosta-1,4-dien-3-one-17-carboxylic acid typically involves multiple steps starting from steroidal precursors. The process includes oxidation, hydroxylation, and carboxylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired transformations .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 17a-Hydroxy-11-oxoandrosta-1,4-dien-3-one-17-carboxylic acid is used as a reference standard for analytical methods, including HPLC and mass spectrometry .
Biology: The compound is studied for its interactions with steroid receptors and its potential effects on cellular processes .
Medicine: In medicine, it is used in the development and testing of steroidal drugs, particularly those related to anti-inflammatory and androgenic activities .
Industry: Industrially, the compound is used in the synthesis of other steroidal compounds and as a quality control standard in pharmaceutical manufacturing .
Mechanism of Action
The mechanism of action of 17a-Hydroxy-11-oxoandrosta-1,4-dien-3-one-17-carboxylic acid involves its interaction with steroid receptors. It can bind to androgen and corticosteroid receptors, influencing gene expression and cellular functions. The specific pathways and molecular targets depend on the context of its use, such as anti-inflammatory or androgenic effects .
Comparison with Similar Compounds
Prednisone: A corticosteroid with similar structural features but different functional groups.
Testosterone: An androgen with a similar steroidal backbone but different functional groups.
Cortisol: Another corticosteroid with structural similarities.
Uniqueness: What sets 17a-Hydroxy-11-oxoandrosta-1,4-dien-3-one-17-carboxylic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its use as an impurity reference standard in pharmaceutical research highlights its importance in ensuring the quality and efficacy of steroidal drugs .
Properties
Molecular Formula |
C20H24O5 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid |
InChI |
InChI=1S/C20H24O5/c1-18-7-5-12(21)9-11(18)3-4-13-14-6-8-20(25,17(23)24)19(14,2)10-15(22)16(13)18/h5,7,9,13-14,16,25H,3-4,6,8,10H2,1-2H3,(H,23,24)/t13?,14-,16+,18-,19-,20-/m0/s1 |
InChI Key |
VMPHCYUBONNNJN-SQRJABEJSA-N |
Isomeric SMILES |
C[C@]12CC(=O)[C@H]3C([C@@H]1CC[C@@]2(C(=O)O)O)CCC4=CC(=O)C=C[C@]34C |
Canonical SMILES |
CC12CC(=O)C3C(C1CCC2(C(=O)O)O)CCC4=CC(=O)C=CC34C |
Origin of Product |
United States |
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